molecular formula C23H22BrN3O3S B10937649 2-({3-[(2-bromophenoxy)methyl]phenyl}carbonyl)-N-(2-ethoxyphenyl)hydrazinecarbothioamide

2-({3-[(2-bromophenoxy)methyl]phenyl}carbonyl)-N-(2-ethoxyphenyl)hydrazinecarbothioamide

Cat. No.: B10937649
M. Wt: 500.4 g/mol
InChI Key: YXWGFACTRNEHIM-UHFFFAOYSA-N
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Description

2-({3-[(2-bromophenoxy)methyl]phenyl}carbonyl)-N-(2-ethoxyphenyl)hydrazinecarbothioamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenoxy group, a phenylcarbonyl group, and a hydrazinecarbothioamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2-bromophenoxy)methyl]phenyl}carbonyl)-N-(2-ethoxyphenyl)hydrazinecarbothioamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Bromination: Introduction of the bromine atom into the phenoxy group.

    Condensation: Formation of the phenylcarbonyl group through a condensation reaction.

    Hydrazinecarbothioamide Formation: Introduction of the hydrazinecarbothioamide moiety through a reaction with appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(2-bromophenoxy)methyl]phenyl}carbonyl)-N-(2-ethoxyphenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({3-[(2-bromophenoxy)methyl]phenyl}carbonyl)-N-(2-ethoxyphenyl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({3-[(2-bromophenoxy)methyl]phenyl}carbonyl)-N-(2-ethoxyphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-bromophenoxy)-N-(4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)acetamide
  • 2-(2-bromophenoxy)-N-(4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)acetamide
  • 2-(4-bromophenoxy)-N-(2-ethyl-6-methyl-phenyl)acetamide

Uniqueness

2-({3-[(2-bromophenoxy)methyl]phenyl}carbonyl)-N-(2-ethoxyphenyl)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H22BrN3O3S

Molecular Weight

500.4 g/mol

IUPAC Name

1-[[3-[(2-bromophenoxy)methyl]benzoyl]amino]-3-(2-ethoxyphenyl)thiourea

InChI

InChI=1S/C23H22BrN3O3S/c1-2-29-21-13-6-4-11-19(21)25-23(31)27-26-22(28)17-9-7-8-16(14-17)15-30-20-12-5-3-10-18(20)24/h3-14H,2,15H2,1H3,(H,26,28)(H2,25,27,31)

InChI Key

YXWGFACTRNEHIM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=CC(=C2)COC3=CC=CC=C3Br

Origin of Product

United States

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